molecular formula C14H16N2O3 B14343892 [2-(1,2-Oxazetidine-2-carbonyl)phenyl](pyrrolidin-1-yl)methanone CAS No. 98207-07-9

[2-(1,2-Oxazetidine-2-carbonyl)phenyl](pyrrolidin-1-yl)methanone

Cat. No.: B14343892
CAS No.: 98207-07-9
M. Wt: 260.29 g/mol
InChI Key: CEBMNMVTDVEQJK-UHFFFAOYSA-N
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Description

2-(1,2-Oxazetidine-2-carbonyl)phenylmethanone is a chemical compound with a unique structure that includes an oxazetidine ring and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Oxazetidine-2-carbonyl)phenylmethanone typically involves the formation of the oxazetidine ring followed by the introduction of the pyrrolidine moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining strict quality control standards to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Oxazetidine-2-carbonyl)phenylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl-containing derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(1,2-Oxazetidine-2-carbonyl)phenylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological processes and developing new therapeutic agents.

Medicine

In medicine, 2-(1,2-Oxazetidine-2-carbonyl)phenylmethanone is investigated for its potential as a drug candidate. Its unique structure and reactivity profile make it a promising lead compound for the development of new pharmaceuticals targeting various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility and reactivity make it a valuable component in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(1,2-Oxazetidine-2-carbonyl)phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    2-(1,2-Oxazetidine-2-carbonyl)phenylmethanone: shares similarities with other oxazetidine-containing compounds and pyrrolidine derivatives.

    Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate:

Uniqueness

The uniqueness of 2-(1,2-Oxazetidine-2-carbonyl)phenylmethanone lies in its specific combination of functional groups and ring structures

Conclusion

2-(1,2-Oxazetidine-2-carbonyl)phenylmethanone is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for research and development in chemistry, biology, medicine, and industry. Continued exploration of its properties and applications will likely yield new insights and innovations in these areas.

Properties

CAS No.

98207-07-9

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

[2-(oxazetidine-2-carbonyl)phenyl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C14H16N2O3/c17-13(15-7-3-4-8-15)11-5-1-2-6-12(11)14(18)16-9-10-19-16/h1-2,5-6H,3-4,7-10H2

InChI Key

CEBMNMVTDVEQJK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2C(=O)N3CCO3

Origin of Product

United States

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